BenchChemオンラインストアへようこそ!

Potassium 5-nitroquinolin-8-yl sulfate

Solubility Formulation science Bioavailability

Potassium 5-nitroquinolin-8-yl sulfate (CAS 1956383-38-2; molecular formula C₉H₅KN₂O₆S; MW 308.31) is the O‑sulfate potassium salt of the clinically established urinary antibiotic nitroxoline (5‑nitroquinolin‑8‑ol). The compound incorporates the 5‑nitro‑8‑oxyquinoline pharmacophore in a pre‑conjugated sulfate‑ester form, distinguishing it from both the free phenol parent and simple acid‑addition or base‑addition salts.

Molecular Formula C9H5KN2O6S
Molecular Weight 308.31 g/mol
Cat. No. B13102754
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePotassium 5-nitroquinolin-8-yl sulfate
Molecular FormulaC9H5KN2O6S
Molecular Weight308.31 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CC(=C2N=C1)OS(=O)(=O)[O-])[N+](=O)[O-].[K+]
InChIInChI=1S/C9H6N2O6S.K/c12-11(13)7-3-4-8(17-18(14,15)16)9-6(7)2-1-5-10-9;/h1-5H,(H,14,15,16);/q;+1/p-1
InChIKeyHUNRQRDMHXTKLM-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Potassium 5-Nitroquinolin-8-yl Sulfate – Chemical Identity, Pharmacophore Lineage & Procurement Significance


Potassium 5-nitroquinolin-8-yl sulfate (CAS 1956383-38-2; molecular formula C₉H₅KN₂O₆S; MW 308.31) is the O‑sulfate potassium salt of the clinically established urinary antibiotic nitroxoline (5‑nitroquinolin‑8‑ol) [1]. The compound incorporates the 5‑nitro‑8‑oxyquinoline pharmacophore in a pre‑conjugated sulfate‑ester form, distinguishing it from both the free phenol parent and simple acid‑addition or base‑addition salts [2]. It is primarily supplied as a high‑purity (≥95%) analytical reference material for HPLC method development, quality control, and metabolic profiling, with typical long‑term storage at room temperature . Its controlled impurity profile and defined salt stoichiometry make it a critical procurement choice for laboratories requiring traceable, well‑characterized nitroxoline‑related standards.

Why Nitroxoline or Simple Nitroxoline Salts Cannot Replace Potassium 5‑Nitroquinolin‑8‑yl Sulfate in Critical Workflows


The free phenol nitroxoline exhibits poor aqueous solubility (<1 mg mL⁻¹ in water, insoluble per standard in‑vitro solubility panels) and a short human elimination half‑life (t½ ≈ 2.63 h), which has historically precluded sustained‑release or injectable formulations [1]. Although base‑addition salts such as nitroxoline potassium salt (CAS 75640‑18‑5) improve water solubility, they do not introduce the O‑sulfate functionality [2]. Potassium 5‑nitroquinolin‑8‑yl sulfate is the authentic O‑sulfate conjugate—the same chemical species generated during Phase II metabolism of nitroxoline—and therefore serves as an indispensable reference standard for metabolite identification, quantification, and bioanalytical method validation [3]. Generic substitution with nitroxoline free base, its HCl addition salt, or even the non‑sulfated potassium salt would fail to match the chromatographic retention, mass spectrometric fragmentation, and solubility profile required in these regulated analytical and bioequivalence settings.

Quantitative Differentiation of Potassium 5‑Nitroquinolin‑8‑yl Sulfate Against Closest Analogs


Aqueous Solubility of Base‑Addition Nitroxoline Salts vs. Free‑Phenol Nitroxoline

The patent covering base‑addition salts of nitroxoline explicitly claims solubility of at least 0.1 mg mL⁻¹ in water or aqueous media at physiological pH (4.5–8.0) for the salt forms, whereas the free phenol nitroxoline is reported as insoluble (<1 mg mL⁻¹) in water [1]. Although the claim is a lower bound, the patent teaching positions alkali‑metal salts (including potassium) as solubility‑enhanced forms relative to the parent nitroxoline [1].

Solubility Formulation science Bioavailability

O‑Sulfate Conjugate Identity Confers Unique HPLC Retention and MS Fragmentation Relative to Free Nitroxoline

Potassium 5‑nitroquinolin‑8‑yl sulfate is the authentic O‑sulfate ester of nitroxoline, whereas nitroxoline itself (CAS 4008‑48‑4) is the free 8‑hydroxy compound. The O‑sulfate moiety imparts a net negative charge at neutral pH (pKa of sulfate monoester ≈ 1–2), yielding distinct reversed‑phase HPLC retention (shorter retention than the neutral free phenol on C18 columns) and a characteristic mass shift of +79.9568 Da (SO₃) in high‑resolution mass spectrometry [1]. The hydrogen sulfate free‑acid form (CAS 1956383‑37‑1) shares the same anion but differs in counter‑ion (H⁺ vs. K⁺), which affects crystallinity, hygroscopicity, and solubility [2].

Bioanalytical chemistry HPLC Mass spectrometry Metabolite identification

Thermal Stability and Sublimation Suppression Benefit Over Nitroxoline Free Base

The patent literature identifies sublimation of nitroxoline free base at elevated temperatures as a significant manufacturing liability, causing equipment contamination and cross‑batch carryover during tablet drying and coating [1]. Base‑addition salts, including potassium‑containing forms, are taught to possess reduced sublimation propensity, thereby improving process robustness. While quantitative sublimation rates for the specific O‑sulfate potassium salt are not publicly disclosed, the class‑level property of salt formation mitigating sublimation is consistently claimed [1].

Thermal stability Manufacturing Solid-state characterization

Enhanced Urinary Excretion of Nitroxoline Base‑Addition Salts Relative to Free Nitroxoline

The patent for base‑addition salts of nitroxoline explicitly states that the salt forms provide increased drug excretion in urine compared to nitroxoline free base, a critical parameter for a urinary‑tract anti‑infective [1]. While the O‑sulfate potassium salt is structurally distinct from simple base‑addition salts, the potassium counter‑ion and sulfate‑ester functionalities may further modulate renal clearance. No direct comparative renal excretion data for Potassium 5‑nitroquinolin‑8‑yl sulfate vs. nitroxoline are available; however, the class‑level finding supports selection of salt forms over the free phenol for urinary‑tract‑targeted applications.

Pharmacokinetics Urinary excretion Drug delivery

Purity Specification and Quality Control Suitability vs. Non‑Standardized Nitroxoline Sources

Commercial Potassium 5‑nitroquinolin‑8‑yl sulfate is supplied with a defined minimum purity specification of 95% (HPLC) and is accompanied by detailed characterization data compliant with regulatory guidelines (e.g., ISO certification) . In contrast, generic nitroxoline free base from non‑specialist sources often lacks batch‑specific purity certification for the O‑sulfate impurity profile. The availability of a dedicated O‑sulfate standard with documented purity and identity testing (NMR, HPLC, MS) is essential for compendial method development and for determining O‑sulfate impurity levels in nitroxoline API .

Quality control Reference standard Purity analysis Procurement specification

High‑Value Research and Industrial Application Scenarios for Potassium 5‑Nitroquinolin‑8‑yl Sulfate


Bioanalytical Method Development and Validation for Nitroxoline Phase II Metabolite Quantification

Potassium 5‑nitroquinolin‑8‑yl sulfate serves as the primary reference standard for developing and validating HPLC‑UV, HPLC‑MS/MS, or UPLC‑HRMS methods to quantify the O‑sulfate conjugate of nitroxoline in human plasma and urine. Its distinct MRM transitions (e.g., precursor m/z 271 → product ions) and reversed‑phase retention behavior allow chromatographic resolution from nitroxoline and glucuronide metabolites [1]. This is essential for ANDA bioequivalence studies and pharmacokinetic profiling of nitroxoline formulations.

Forced Degradation and Impurity Profiling of Nitroxoline API

Regulatory agencies require comprehensive impurity profiling of active pharmaceutical ingredients. Potassium 5‑nitroquinolin‑8‑yl sulfate is used as a reference marker to identify and quantitate the O‑sulfate impurity that may form via sulfation during synthesis or storage of nitroxoline drug substance . Its availability as a certified reference material with documented purity (≥95%) ensures accurate impurity quantification and supports ICH Q3A/B compliance.

Solubility‑Enhanced Formulation Screening and Pre‑clinical Development

Based on the class‑level evidence that nitroxoline base‑addition salts exhibit improved aqueous solubility over the free phenol [2], the O‑sulfate potassium salt can be evaluated as a candidate for liquid oral or parenteral formulations. Pre‑formulation studies comparing dissolution rates and equilibrium solubility of the potassium O‑sulfate salt vs. nitroxoline free base in biorelevant media (FaSSIF/FeSSIF) can inform feasibility of sustained‑release or injectable nitroxoline products.

Stable‑Isotope‑Labeled Internal Standard Synthesis and Quantitative Mass Spectrometry Workflows

The deuterated analog Nitroxoline O‑Sulfate D5 (5‑nitroquinolin‑8‑yl‑2,3,4,6,7‑d5 hydrogen sulfate) is commercially available [3]. Potassium 5‑nitroquinolin‑8‑yl sulfate (the non‑deuterated form) is used as the unlabeled calibrator, while the D5 analog serves as the internal standard, enabling precise quantitative LC‑MS/MS workflows with correction for matrix effects and ionization variability in biological sample analysis.

Quote Request

Request a Quote for Potassium 5-nitroquinolin-8-yl sulfate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.